molecular formula C9H15NO B13044140 (1R)-1-(5-Methyl(2-furyl))butylamine

(1R)-1-(5-Methyl(2-furyl))butylamine

Cat. No.: B13044140
M. Wt: 153.22 g/mol
InChI Key: XMVBGEGWNYBRJC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-Methyl(2-furyl))butylamine is a chiral amine derivative of 5-methylfurfural, positioning it as a versatile building block for synthesizing bioactive molecules and complex chemical entities. Furan derivatives, particularly those with a 5-methylfuran core, are recognized as valuable intermediates in the development of pharmaceuticals and agrochemicals . The (R)-enantiomer provides a stereochemically defined scaffold for creating chiral ligands, catalysts, and active compounds where three-dimensional structure is critical for function. Researchers can leverage the reactivity of the primary amine group for condensation reactions, such as the formation of Schiff bases, or for constructing more complex molecular architectures . This compound's utility stems from its furan ring, which is a key feature in various platform chemicals derived from renewable biomass, highlighting its potential in sustainable chemistry initiatives . For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1

InChI Key

XMVBGEGWNYBRJC-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(O1)C)N

Canonical SMILES

CCCC(C1=CC=C(O1)C)N

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation and Reductive Amination

One common approach to prepare chiral alkylamines like (1R)-1-(5-Methyl(2-furyl))butylamine is via asymmetric catalytic hydrogenation or reductive amination of prochiral ketones or aldehydes bearing the 5-methyl-2-furyl substituent.

  • Starting Material : 5-methyl-2-furfural or its derivatives.
  • Step 1 : Formation of the corresponding ketone or aldehyde intermediate with a butyl side chain.
  • Step 2 : Asymmetric reductive amination using chiral catalysts (e.g., Rh, Ru complexes with chiral ligands) to introduce the amine group with high enantioselectivity.

This method leverages transition-metal catalysis to achieve enantiomeric excesses often exceeding 95% and yields typically above 80% under mild conditions.

Use of Chiral Auxiliaries and Resolution Techniques

Alternatively, chiral auxiliaries can be attached to intermediates to induce stereoselectivity during key bond-forming steps:

  • Attachment of chiral auxiliaries to the furan-containing intermediate.
  • Diastereoselective reactions to install the butylamine side chain.
  • Subsequent removal of the auxiliary to yield the enantiomerically pure amine.

Resolution of racemic mixtures by crystallization or chiral chromatography is less favored industrially due to lower efficiency but is sometimes used in research settings.

Halogenated Intermediate and Nucleophilic Substitution

Another method involves preparing a halogenated intermediate at the butyl side chain, such as a bromide or chloride, followed by nucleophilic substitution with ammonia or an amine source:

  • Preparation of 1-(5-methyl-2-furyl)butyl halide via halogenation.
  • Reaction with ammonia or amine under controlled conditions.
  • Purification to isolate this compound.

This method requires careful control to avoid racemization and side reactions.

Detailed Example of a Synthetic Procedure (Adapted from Related Alkylamine Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 5-Methyl-2-furfural + butyl Grignard reagent Formation of 1-(5-methyl-2-furyl)butanol intermediate Moderate to high yield, stereochemistry depends on chiral induction
2 Oxidation (e.g., PCC) Conversion to corresponding ketone High yield, mild conditions
3 Asymmetric reductive amination Using chiral Rh or Ru catalyst, H2, NH3 or amine source >80% yield, >95% enantiomeric excess
4 Purification Chromatography or crystallization High purity amine obtained

This sequence aligns with modern catalytic asymmetric amine synthesis techniques.

Research Findings and Optimization Parameters

  • Catalyst Choice : Rhodium complexes with sterically hindered and π-accepting ligands (e.g., phosphoramidites) provide excellent enantioselectivity and yield.
  • Solvent Effects : Dichloromethane and tetrahydrofuran are common solvents; solvent polarity affects reaction rate and selectivity.
  • Reaction Time and Temperature : Extended reflux or controlled temperature steps (0 °C to 25 °C) optimize yield and stereochemical outcome.
  • Purification : Vacuum distillation and recrystallization are effective for removing impurities and isolating the desired enantiomer.

Comparative Table of Preparation Methods

Method Key Reagents Stereocontrol Yield Range Scalability Notes
Asymmetric reductive amination Chiral Rh or Ru catalysts, NH3 High (>95% ee) 80-90% Industrially viable Mild conditions, high selectivity
Chiral auxiliary approach Chiral auxiliaries, standard reagents Moderate to high 60-85% Moderate Auxiliary removal step needed
Halogenated intermediate substitution Halogenated alkylfurans, NH3 Moderate 50-75% Limited by racemization risk Requires careful control

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.

    Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.

    Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Key Compounds for Comparison:

BAY60-7550 (PDE2 inhibitor): Contains a (1R)-1-[(1R)-1-hydroxyethyl]-4-phenyl-butyl group and a triazinone core. Unlike (1R)-1-(5-Methyl(2-furyl))butylamine, BAY60-7550 features a phenyl-substituted butyl chain and a hydroxyethyl group, which enhance its PDE2 specificity .

5-(1-Phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-...-dihydrooxazole (5c) : A dihydrooxazole derivative with a complex terpene-fused structure. Both compounds share stereochemical complexity, but 5c lacks the furyl group, instead incorporating a phenylvinyl group and an oxazole ring .

Etometazen (5-Methyl-desnitroetonitazene) : A benzimidazole-based opioid analog with a 5-methyl substituent and ethoxybenzyl group. While structurally distinct from the target compound, both share a 5-methyl substitution pattern, which may influence receptor binding kinetics .

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Target Lipophilicity (LogP)*
This compound Furan + butylamine 5-Methyl-furyl, (R)-configuration Neurological receptors ~2.1 (estimated)
BAY60-7550 Triazinone + butyl Phenyl, hydroxyethyl PDE2 enzyme 3.8
Compound 5c Dihydrooxazole Phenylvinyl, terpene Unknown 4.5
Etometazen Benzimidazole 5-Methyl, ethoxybenzyl Opioid receptors 3.2

*LogP values are estimated or derived from analogous structures.

Pharmacological and Chemical Properties

  • Stereochemical Influence : The (R)-configuration at the 1-position is critical for activity, mirroring the stereospecificity observed in BAY60-7550’s hydroxyethyl group .
  • Metabolic Stability : The methyl group on the furan ring may enhance metabolic stability compared to unsubstituted furans, analogous to the 5-methyl group in Etometazen, which prolongs its opioid receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.